molecular formula C18H15N3O4 B2571830 3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one CAS No. 903185-31-9

3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one

Cat. No.: B2571830
CAS No.: 903185-31-9
M. Wt: 337.335
InChI Key: JCOUNEAIAILSBR-UHFFFAOYSA-N
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Description

The compound is a type of benzimidazolone, which is a class of heterocyclic aromatic organic compounds . Benzimidazolones are known to be potent, selective inhibitors of the Brpf1 Bromodomain . They are used as n-type dopants for C60 fullerene, which is an n-type semiconductor in organic and printed electronics .


Synthesis Analysis

The synthesis of benzimidazolones involves the use of a non-steroidal anti-inflammatory drug known as 4-aminophenazone . The synthesis process results in a series of different substituted benzamides .


Molecular Structure Analysis

The molecular structure of benzimidazolones is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .


Chemical Reactions Analysis

Benzimidazolones are known to be stable under ambient conditions and can form transparent and homogeneous films in thin-film transistors . They are efficient over a large range of polymers and small molecule derivatives .


Physical and Chemical Properties Analysis

Benzimidazolones are generally considered to be air stable and soluble in established processing solvents . They have a high degree of stability under ambient conditions .

Scientific Research Applications

Antimicrobial Activity

  • Benzazole derivatives, including compounds similar to the one , have been synthesized and evaluated for their antimicrobial activity against various bacterial strains, showing significant effectiveness (Karalı et al., 2004).

Fluorescent Properties

  • Certain derivatives of benzimidazole, which structurally relate to the compound, have been studied for their fluorescent properties. These studies have implications in the development of fluorescent whitening agents for textiles (Rangnekar & Rajadhyaksha, 1986).

Antidiabetic Activity

  • Novel benzimidazole derivatives have been synthesized and evaluated for their potential antidiabetic activity, offering insights into new treatment avenues for diabetes (El Bakri et al., 2018).

Photo-Physical Characteristics

  • Studies have been conducted on benzimidazole and benzoxazole derivatives to evaluate their photo-physical characteristics. Such research is vital for applications in materials science and photophysics (Padalkar et al., 2011).

Antioxidant and Antibacterial Activity

  • Benzimidazole derivatives have been synthesized and their antioxidant and antibacterial activities investigated. Such compounds have shown potential in developing new therapeutic agents (Mavrova et al., 2015).

Future Directions

Benzimidazolones have a broad range of potential applications due to their chemical and physical properties. They are used as n-type dopants in organic and printed electronics , and as inhibitors of the Brpf1 Bromodomain . Future research may explore additional applications for these compounds in various fields.

Properties

IUPAC Name

3-[2-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-19-12-8-7-11(9-14(12)20(2)17(19)23)15(22)10-21-13-5-3-4-6-16(13)25-18(21)24/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOUNEAIAILSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)CN3C4=CC=CC=C4OC3=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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